molecular formula C13H11ClF3N5 B2792871 (E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 339010-68-3

(E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2792871
CAS No.: 339010-68-3
M. Wt: 329.71
InChI Key: PHEKNLFVOLMIKW-QPSGOUHRSA-N
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Description

N’-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound characterized by the presence of pyridine and pyrimidine rings, along with chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine or pyrimidine oxides, while reduction may produce the corresponding amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of pyridine and pyrimidine rings, along with the chloro and trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5/c1-22(2)7-21-12-19-4-8(5-20-12)11-10(14)3-9(6-18-11)13(15,16)17/h3-7H,1-2H3/b21-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEKNLFVOLMIKW-QPSGOUHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
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(E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Reactant of Route 3
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(E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Reactant of Route 4
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(E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Reactant of Route 5
(E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Reactant of Route 6
(E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

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